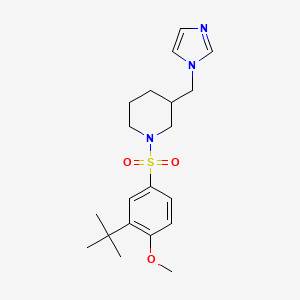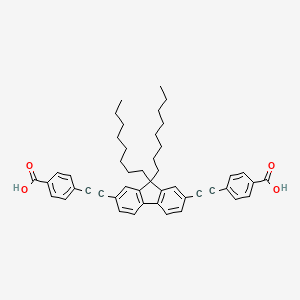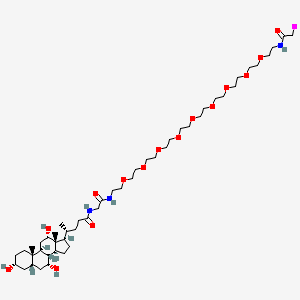![molecular formula C15H25N3O4S3 B11929173 3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is a cleavable, biotinylated crosslinker. This compound is widely used in chemical biology for labeling target proteins in biological experiments and assays. It features a biotin group and propanoic acid separated by a disulfide linkage, which allows for the removal of the biotin group under reducing conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves the conjugation of biotin with a disulfide-containing linker. The general synthetic route includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Disulfide Linker: The activated biotin is then reacted with a disulfide-containing amine, such as cystamine, to form the biotinylated disulfide linker.
Coupling with Propanoic Acid: The biotinylated disulfide linker is further reacted with propanoic acid under mild conditions to yield the final product
Industrial Production Methods
Industrial production of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS and DCC.
Scale-Up of Disulfide Linker Formation: The activated biotin is reacted with cystamine in large reactors.
Final Coupling and Purification: The biotinylated disulfide linker is coupled with propanoic acid, followed by purification using techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid undergoes several types of chemical reactions:
Reduction: The disulfide bond can be cleaved under reducing conditions using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Acylation: The carboxyl group of propanoic acid allows for acylation reactions with amines or alcohols.
Biotinylation: The biotin group can be used for biotinylation of target proteins through either chemical or enzymatic acylation reactions .
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Coupling Reagents: N-hydroxysuccinimide (NHS), N,N’-dicyclohexylcarbodiimide (DCC)
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
Reduced Biotinylated Compounds: Upon reduction, the disulfide bond is cleaved, yielding biotinylated thiols.
Acylated Products: Acylation reactions yield biotinylated amides or esters .
Scientific Research Applications
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid has numerous applications in scientific research:
Protein Labeling: Used for labeling target proteins in biological assays.
Proximity Biotinylation: Employed in cellular proximity biotinylation assays to label interacting proteins.
Chemical Biology Tools: Utilized in the synthesis of chemical biology tools for studying protein interactions and functions.
Drug Delivery: Investigated for its potential in targeted drug delivery systems due to its cleavable nature .
Mechanism of Action
The mechanism of action of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves:
Biotinylation: The biotin group binds to avidin or streptavidin with high affinity, allowing for the enrichment and detection of biotinylated targets.
Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the biotinylated target from the complex.
Acylation: The carboxyl group of propanoic acid allows for the formation of stable amide or ester bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-[2-N-(Biotinyl)aminoethylthio]propanoic Acid: Similar structure but lacks the disulfide linkage, making it non-cleavable.
Biotin-PEG3-Amine: Contains a polyethylene glycol (PEG) linker, providing increased solubility and flexibility.
Biotin-PEG3-Maleimide: Features a maleimide group for thiol-reactive biotinylation .
Uniqueness
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is unique due to its cleavable disulfide linkage, allowing for reversible biotinylation. This property makes it particularly useful in applications where temporary labeling is required .
Properties
Molecular Formula |
C15H25N3O4S3 |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22) |
InChI Key |
LUKYYZVIDAWYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)

![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)


![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)





![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
